molecular formula C19H15ClN4OS2 B2458256 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1170136-67-0

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2458256
CAS RN: 1170136-67-0
M. Wt: 414.93
InChI Key: ROWXPMVPYBCOKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types and numbers of atoms in the molecule, the connectivity of those atoms, and the three-dimensional shape of the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in acid-base reactions, while the thiazole ring might undergo electrophilic aromatic substitution . The exact reactions would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

This compound, alongside similar bioactive benzothiazolinone acetamide analogs, has been studied for its vibrational spectra and electronic properties. It shows potential as a photosensitizer in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable energy levels for electron injection, which are crucial for photovoltaic applications. Furthermore, its non-linear optical (NLO) activity suggests uses in optical and electronic devices, with significant second-order hyperpolarizability values indicating a promising future in materials science. Molecular docking studies have also explored its interactions with Cyclooxygenase 1 (COX1), hinting at potential biomedical applications (Mary et al., 2020).

Antitumor Activity Evaluation

Another crucial area of research involving derivatives of this compound focuses on antitumor activities. Specific benzothiazole derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activity against a broad spectrum of human tumor cell lines. These studies have identified compounds with considerable anticancer activity, offering a pathway for the development of new chemotherapeutic agents (Yurttaş et al., 2015).

Molecular Structure Analysis

The detailed molecular structure analysis of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provides insights into their "V" shaped configuration and the interactions that stabilize their structure. Such studies are fundamental in the design of molecules with desired physical, chemical, or biological properties, demonstrating the versatility of these compounds in drug design and materials science (Boechat et al., 2011).

Synthesis and Bioactivity

The synthesis and bioactivity evaluation of various 2-chloro-N,N-diphenylacetamide derivatives on Cyclo-Oxygenase Enzyme, alongside in-vivo analgesic activity evaluation, reveal the potential of these compounds as new lead compounds in analgesic drug development. This highlights the importance of these derivatives in medicinal chemistry and pharmacology (Kumar et al., 2019).

Safety And Hazards

The safety and hazards of this compound would need to be determined through toxicity studies. These might include tests to determine its acute toxicity (such as LD50), its potential for causing irritation or sensitization, and its potential for causing long-term health effects .

Future Directions

Future research on this compound might focus on exploring its potential uses, optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-11-5-6-15-16(7-11)27-19(23-15)24-17(25)9-14-10-26-18(22-14)21-13-4-2-3-12(20)8-13/h2-8,10H,9H2,1H3,(H,21,22)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWXPMVPYBCOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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